Home > Products > Screening Compounds P138377 > (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide - 2034895-79-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide

Catalog Number: EVT-3057384
CAS Number: 2034895-79-7
Molecular Formula: C21H24N4O3
Molecular Weight: 380.448
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide is a synthetic compound identified through virtual screening targeting the urokinase receptor (uPAR). [] It acts as an analogue of (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1), a lead compound in the search for novel anti-cancer agents. []

Molecular Structure Analysis

Although the exact molecular structure of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide is not explicitly illustrated in the provided literature, its structural features can be inferred from its name and its relationship to the parent compound, IPR-1. [] The molecule likely contains:

1. (±)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1) []

    Compound Description: (±)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine, also known as IPR-1, was identified through virtual screening as a potential urokinase receptor (uPAR) antagonist. []

2. N-(3,5-Dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (IPR-69) []

    Compound Description: This compound, designated as IPR-69, emerged from a virtual screening study targeting uPAR. It demonstrated inhibitory effects on breast cancer cell invasion, migration, and adhesion, with an IC50 of approximately 30 μM. Further investigations revealed its anti-angiogenic properties (IC50 of 3 μM) and its ability to inhibit cell growth (IC50 of 18 μM) and induce apoptosis. []

3. (2E,4E)-N,N-dibutyl-5-(3,5-dimethoxyphenyl)penta-2,4-dienamide (14) []

    Compound Description: This synthetic piperine derivative emerged as a potent inhibitor of vascular smooth muscle cell proliferation, exhibiting an IC50 value of 6.00 μM. []

4. (E)-N,N-dibutyl-3-(naphtho[2,3-d][1,3]dioxol-5-yl)acrylamide (20) []

    Compound Description: Another synthetic derivative, (E)-N,N-dibutyl-3-(naphtho[2,3-d][1,3]dioxol-5-yl)acrylamide, demonstrated significant inhibitory effects on vascular smooth muscle cell proliferation, with an IC50 value of 7.85 μM. []

5. 2-(5-Benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124) []

    Compound Description: This compound is a selective and potent inhibitor of transforming growth factor-beta (TGF-β) type I receptors, particularly ALK4, ALK5, and ALK7. It demonstrates concentration-dependent inhibition of downstream signaling molecules like Smad2 and Smad3, as well as components of the TGF-β-induced mitogen-activated protein kinase pathway. SB-505124 exhibits a higher potency compared to a related ALK5 inhibitor, SB-431542. []

Properties

CAS Number

2034895-79-7

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide

Molecular Formula

C21H24N4O3

Molecular Weight

380.448

InChI

InChI=1S/C21H24N4O3/c26-21(6-2-14-1-5-18-19(11-14)28-13-27-18)22-16-7-9-25(10-8-16)20-12-17(23-24-20)15-3-4-15/h1-2,5-6,11-12,15-16H,3-4,7-10,13H2,(H,22,26)(H,23,24)/b6-2+

InChI Key

KDZXZMOYEDMYQG-QHHAFSJGSA-N

SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C=CC4=CC5=C(C=C4)OCO5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.